Potassium benzyl cyanocarbamate
Description
Conceptual Framework of N-Cyanocarbamates in Contemporary Synthetic Methodologies
N-cyanocarbamates, the class of compounds to which potassium benzyl (B1604629) cyanocarbamate belongs, are characterized by the N-cyano (-N-C≡N) group attached to a carbamate (B1207046) functionality. This arrangement creates a unique electronic profile. The nitrogen atom of the cyanamide (B42294) is nucleophilic, while the carbon atom of the nitrile group is electrophilic. This inherent duality allows N-cyanocarbamates to participate in a diverse range of chemical reactions.
A pivotal aspect of their application in contemporary synthesis is their role as precursors to highly reactive intermediates. A key example is the in-situ generation of N-silylcarbodiimides. In a significant advancement, it was demonstrated that the treatment of acylcyanamides with chlorotrimethylsilane (B32843) (TMSCl) generates a reactive N-silylcarbodiimide. organic-chemistry.orgnih.govnih.gov This intermediate is a powerful tool for the guanylation of amines, a reaction of fundamental importance in medicinal chemistry for the synthesis of numerous biologically active compounds. The use of the stable potassium salt of the N-cyanocarbamate, such as potassium benzyl cyanocarbamate, offers a practical and shelf-stable source for this transformation. organic-chemistry.org
Historical Trajectory and Evolution of this compound as a Key Intermediate
The development of this compound as a key intermediate is closely linked to the broader history of cyanamide chemistry. While simple metal cyanamides like calcium cyanamide have been used in industrial processes for over a century, the application of more complex, substituted N-cyanocarbamates in fine organic synthesis is a more recent development.
A significant milestone in the evolution of this compound's utility was the work of Professor Ryan E. Looper and his research group. Their investigations into the activation of acylcyanamides with TMSCl for the synthesis of mono-N-acylguanidines highlighted the practical advantages of using the potassium salt of benzyloxycarbonylcyanamide. organic-chemistry.orgnih.gov This research effectively established this compound as a go-to reagent for this transformation, leading to its synonym, the "Looper Reagent." This development provided a more stable and user-friendly alternative to the often-unstable free acylcyanamides, paving the way for its broader adoption in synthetic laboratories.
Strategic Importance and Emerging Research Frontiers of this compound
The strategic importance of this compound stems from its role as a versatile and efficient building block in the synthesis of high-value chemical entities. Its applications span from the production of life-saving pharmaceuticals to the development of advanced agricultural products.
In the agrochemical sector, this compound is a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides. google.comgoogle.com These herbicides are crucial for modern agriculture, offering effective weed control in various crops. The synthesis of compounds like pyroxsulam, a potent herbicide, relies on the strategic use of intermediates derived from N-cyanocarbamates. google.comgoogle.com
In pharmaceutical development, the ability of this compound to facilitate the synthesis of guanidine-containing molecules is of paramount importance. chemimpex.comorganic-chemistry.org The guanidinium (B1211019) group is a common feature in many biologically active compounds due to its ability to engage in strong hydrogen bonding interactions with biological targets. The Looper protocol, utilizing this compound, provides a reliable method for introducing this critical functional group. organic-chemistry.orgnih.gov
Emerging research frontiers for this compound include its application in the synthesis of novel heterocyclic compounds and its potential use in the development of new materials. chemimpex.com Its reactivity and modular nature make it an attractive starting material for combinatorial chemistry efforts aimed at discovering new drug candidates and materials with unique properties. Furthermore, its role in facilitating complex chemical transformations continues to be explored, promising new and innovative synthetic methodologies.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | Looper Reagent, Potassium N-cyanocarbamic acid, phenylmethyl ester | C₉H₇KN₂O₂ | 214.26 | 50909-46-1 |
| Chlorotrimethylsilane | TMSCl | (CH₃)₃SiCl | 108.64 | 75-77-4 |
| Pyroxsulam | - | C₁₄H₁₃F₃N₆O₅S | 434.35 | 422556-08-9 |
| Benzylamine | - | C₇H₉N | 107.15 | 100-46-9 |
| Diisopropylamine | - | C₆H₁₅N | 101.19 | 108-18-9 |
| Aniline | - | C₆H₇N | 93.13 | 62-53-3 |
| p-Nitroaniline | - | C₆H₆N₂O₂ | 138.12 | 100-01-6 |
| 2-Amino-5,7-dimethoxy chemimpex.comsigmaaldrich.comglpbio.comtriazolo[1,5-a]pyrimidine | - | C₇H₉N₅O₂ | 195.18 | 13636-41-6 |
| 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | - | C₇H₅ClF₃NO₃S | 291.63 | - |
| Triethylamine | - | C₆H₁₅N | 101.19 | 121-44-8 |
| 4-Dimethylaminopyridine | DMAP | C₇H₁₀N₂ | 122.17 | 1122-58-3 |
| Calcium cyanamide | Nitrolime | CaCN₂ | 80.10 | 156-62-7 |
Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White or yellowish powder | chemimpex.com |
| Melting Point | 228 - 232 °C | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 97% (HPLC) | chemimpex.com |
| Solubility | Dissolves in acetonitrile (B52724) upon treatment with TMSCl | organic-chemistry.orgnih.gov |
| Storage | Store at room temperature | chemimpex.comglpbio.com |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound are best obtained from dedicated chemical analysis reports or spectral databases. While general literature confirms its structure, specific peak assignments are not broadly published in readily accessible sources.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H7KN2O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
potassium;cyano(phenylmethoxycarbonyl)azanide |
InChI |
InChI=1S/C9H8N2O2.K/c10-7-11-9(12)13-6-8-4-2-1-3-5-8;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
HZBHQPNPJVDRMR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)[N-]C#N.[K+] |
Origin of Product |
United States |
Synthetic Chemistry and Methodological Innovations for Potassium Benzyl Cyanocarbamate
Established Preparative Routes to Potassium Benzyl (B1604629) Cyanocarbamate
While potassium benzyl cyanocarbamate, also known as Looper's Reagent, is recognized for its applications, detailed experimental procedures for its synthesis are not extensively documented in readily available literature. However, its formation can be logically deduced from the established reactivity of its constituent precursors. The most plausible and direct route involves the nucleophilic substitution reaction between benzyl chloroformate and a cyanide source, specifically potassium cyanide.
The reaction likely proceeds through the attack of the cyanide ion on the carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride ion and the formation of a benzyl cyanoformate intermediate. Subsequent rearrangement and deprotonation by a basic cyanide ion would then yield the potassium salt of benzyl cyanocarbamate.
A general representation of this proposed reaction is as follows:
Scheme 1: Proposed Synthesis of this compound
A plausible, though not explicitly detailed, reaction for the formation of this compound.
Key to this synthesis is the control of reaction conditions to favor the formation of the desired product over potential side reactions, such as the decomposition of benzyl chloroformate or the formation of isocyanates. The choice of solvent is critical, with aprotic polar solvents like acetonitrile (B52724) or dimethylformamide being likely candidates to dissolve the potassium cyanide and facilitate the nucleophilic attack. Temperature control would also be crucial to manage the exothermic nature of the reaction and prevent degradation of the product.
Precursor Chemistry and Synthetic Reactant Considerations
The primary precursors for the synthesis of this compound are benzyl chloroformate and potassium cyanide. Understanding the chemistry and handling of these reactants is paramount for a successful synthesis.
Benzyl Chloroformate (Cbz-Cl)
Benzyl chloroformate is a key reagent in organic synthesis, primarily used for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.
Synthesis: It is typically synthesized by the reaction of benzyl alcohol with phosgene (B1210022) (carbonyl dichloride). This reaction is hazardous due to the extreme toxicity of phosgene and is usually carried out in a well-ventilated fume hood with appropriate safety precautions. The reaction is often performed in an inert solvent like toluene.
Purity and Stability: Commercial benzyl chloroformate is often supplied in solution and may contain traces of phosgene, benzyl alcohol, and hydrogen chloride. It is sensitive to moisture and heat, which can cause it to decompose into benzyl chloride and carbon dioxide. Therefore, it should be stored in a cool, dry place.
Potassium Cyanide (KCN)
Potassium cyanide is a white crystalline solid that is highly soluble in water and moderately soluble in some organic solvents.
Reactivity: The cyanide ion (CN⁻) is a potent nucleophile, capable of attacking electrophilic centers. In the context of synthesizing this compound, it acts as the source of the cyano group.
Handling and Safety: Potassium cyanide is extremely toxic and must be handled with extreme care. Ingestion, inhalation, or skin contact can be fatal. It reacts with acids to produce highly toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment.
Reactivity Profiles and Mechanistic Elucidation of Potassium Benzyl Cyanocarbamate Transformations
Fundamental Reactivity Modes of the Cyanocarbamate Anion
The cyanocarbamate anion, the core of potassium benzyl (B1604629) cyanocarbamate's reactivity, exhibits ambident nucleophilic character. This allows it to participate in a range of reactions, including nucleophilic additions, substitutions, and complex rearrangements.
The cyanocarbamate anion can act as a potent nucleophile. In nucleophilic addition reactions, it can attack electrophilic centers such as carbonyl carbons. For instance, its reaction with aldehydes or ketones can lead to the formation of α-hydroxy-N-acylcyanamides.
In substitution reactions, the anion can displace leaving groups. The choice of the atom (N, O, or C of the cyano group) that acts as the nucleophile is often influenced by the nature of the electrophile and the reaction conditions, a characteristic of ambident nucleophiles. Hard electrophiles tend to react at the more electronegative oxygen or nitrogen atom, while softer electrophiles may favor attack by the carbon of the cyano group.
Cyanocarbamate structures are susceptible to rearrangement processes, which can lead to the formation of diverse heterocyclic and acyclic compounds. These rearrangements are often thermally or photochemically induced and can involve sigmatropic shifts or electrocyclization reactions. While specific rearrangements of the benzyl derivative are not extensively documented, the general class of cyanocarbamates is known to undergo transformations that can lead to the formation of quinazoline (B50416) derivatives or other nitrogen-containing heterocycles under appropriate conditions.
Mechanistic Investigations of Derivatization Reactions
The synthetic utility of potassium benzyl cyanocarbamate is highlighted by its role in various derivatization reactions. These transformations often proceed through reactive intermediates, leading to a wide array of valuable organic compounds.
A key transformation of potassium cyanocarbamates involves their reaction with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride, to generate N-silylcarbodiimides in situ. This process begins with the silylation of the cyanocarbamate salt, which then undergoes a rearrangement and elimination of a silyloxy group to afford the highly reactive N-silylcarbodiimide. These intermediates are powerful electrophiles and readily react with a variety of nucleophiles. For example, their reaction with amines or alcohols provides a straightforward route to substituted guanidines or isoureas, respectively.
Table 1: In Situ Generation and Reaction of N-Silylcarbodiimides
| Reactant 1 | Reactant 2 | Intermediate | Product Class |
|---|
The cyanocarbamate anion readily undergoes alkylation upon treatment with alkyl halides. The site of alkylation (N- vs. O-alkylation) is a critical aspect of this reaction and is dependent on several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. Hard alkylating agents, such as dimethyl sulfate, tend to favor O-alkylation, leading to the formation of isourea derivatives. Conversely, softer alkyl halides, like benzyl bromide, may show a preference for N-alkylation. This differential reactivity allows for the selective synthesis of various substituted products.
Table 2: Alkylation of this compound
| Alkylating Agent | Major Product Type |
|---|---|
| Dimethyl Sulfate | O-alkylated Isourea |
| Methyl Iodide | N-alkylated Cyanamide (B42294) |
Cyanocarbamate moieties are valuable precursors for the synthesis of heterocyclic compounds through cyclization reactions. These transformations can be either intramolecular or intermolecular. In the presence of a suitable functional group within the same molecule, intramolecular cyclization can occur, leading to the formation of five- or six-membered rings. For example, a cyanocarbamate with a tethered nucleophile can cyclize to form derivatives of hydantoin (B18101) or other related heterocycles. Intermolecular cyclizations, often in the form of [3+2] or [4+2] cycloadditions, can also occur with appropriate reaction partners, providing access to a wide range of complex heterocyclic systems.
Table 3: Cyclization Reactions of Cyanocarbamate Moieties
| Reaction Type | Reactant Features | Product Heterocycle |
|---|---|---|
| Intramolecular Cyclization | Tethered nucleophile | Hydantoin derivatives |
| [3+2] Cycloaddition | Dipolarophile | Five-membered heterocycles |
Theoretical and Computational Approaches to Reaction Mechanism Elucidation
Density Functional Theory (DFT) Studies for Energetic and Structural Characterization
No peer-reviewed articles or database entries detailing Density Functional Theory (DFT) studies specifically on this compound were identified. Such studies would be instrumental in providing insights into the molecule's geometric and electronic structure, as well as the energetic landscape of its potential reactions. For related classes of compounds, such as isocyanates, DFT has been employed to investigate reaction mechanisms, for instance, in the carbamoylation of nucleobases. sigmaaldrich.com However, direct analogous data for this compound is not available.
Molecular Orbital Analysis of Reactive Intermediates and Transition States
Similarly, the scientific literature lacks specific molecular orbital analyses for reactive intermediates and transition states involving this compound. This type of analysis is crucial for understanding the electronic interactions that govern the course of a chemical reaction. While theoretical studies have been conducted on the electronic states of related small molecules like cyanocarbene (HCCN), these findings cannot be directly extrapolated to the significantly more complex structure of this compound. ontosight.ai
Applications of Potassium Benzyl Cyanocarbamate in Specialized Organic Synthesis
Role as a Versatile Synthetic Reagent and Precursor
Potassium benzyl (B1604629) cyanocarbamate's reactivity makes it an ideal starting material for the synthesis of a range of functionalized molecules. Its ability to act as a building block in complex organic synthesis opens up numerous possibilities for the development of novel compounds. beilstein-journals.org
Guanylation Chemistry via N-Silylcarbodiimide Intermediates
A significant application of potassium benzyl cyanocarbamate is in guanylation reactions. In the presence of chlorotrimethylsilane (B32843) (TMSCl), this compound generates an N-silylcarbodiimide intermediate in situ. This highly reactive intermediate readily undergoes guanylation with a variety of amines at room temperature. nih.gov This method provides a convenient and efficient pathway for the synthesis of substituted guanidines, which are important pharmacophores in medicinal chemistry.
The general transformation can be represented as follows:
Scheme 1: Guanylation of amines using this compound and TMSCl.
Preparation of Substituted N-Cyanocarbamate Derivatives
This compound serves as an excellent precursor for the synthesis of various substituted N-cyanocarbamate derivatives. The potassium salt can be readily alkylated or otherwise functionalized to introduce a wide range of substituents. For instance, the reaction of cyanamide (B42294) with ethyl chloroformate under strongly alkaline conditions yields ethyl cyanocarbamate, which can subsequently be methylated to produce N-methyl ethyl cyanocarbamate. orientjchem.org This general approach highlights the potential for creating a library of N-substituted cyanocarbamates by employing various electrophiles in reactions with the cyanocarbamate anion derived from the potassium salt.
Synthesis of Advanced Organic Scaffolds and Chemical Intermediates
The utility of this compound extends to the synthesis of more complex organic scaffolds and valuable chemical intermediates. Its unique structure facilitates the construction of heterocyclic systems and other important molecular frameworks.
Construction of Benzyl N-Alkylcyanocarbamates and N-Monoalkylisothioureas
A convenient and high-yielding method for the synthesis of benzyl N-alkylcyanocarbamates involves the reaction of this compound with various alkyl halides. oup.com This straightforward alkylation provides access to a diverse range of N-alkylated products.
Furthermore, these resulting benzyl N-alkylcyanocarbamates can be readily converted into N-monoalkylisothioureas. Treatment of the benzyl N-alkylcyanocarbamates with thiols, such as ethanethiol (B150549) or benzenethiol, leads to the formation of N-alkyl-S-ethylisothioureas or N-alkyl-S-phenylisothioureas in good yields. oup.com This two-step process from this compound offers an efficient route to these valuable isothiourea derivatives.
Table 1: Synthesis of Benzyl N-Alkylcyanocarbamates and N-Monoalkylisothioureas
| Alkyl Halide | Benzyl N-Alkylcyanocarbamate Yield (%) | Thiol | N-Monoalkylisothiourea Yield (%) |
| Methyl iodide | 90 | Ethanethiol | 85 |
| Ethyl bromide | 88 | Ethanethiol | 82 |
| n-Propyl bromide | 85 | Benzenethiol | 78 |
| Isopropyl bromide | 75 | Benzenethiol | 70 |
Methodologies for the Synthesis of 1,2,4-Oxadiazole (B8745197) Derivatives
While direct synthesis from this compound is not extensively documented, related N-cyanocarbamates have been shown to be effective precursors for 1,2,4-oxadiazole derivatives. For example, the reaction of ethyl N-cyanocarbamate with hydroxylamine (B1172632) results in the formation of 3-amino-1,2,4-oxadiazol-5(4H)-one. oup.com This reaction proceeds through the formation of an intermediate amidoxime, which then undergoes cyclization to form the oxadiazole ring. nih.govorganic-chemistry.orgresearchgate.net
This established reactivity of N-cyanocarbamates suggests a plausible pathway for the utilization of this compound in the synthesis of 1,2,4-oxadiazoles. The reaction would likely involve the initial formation of a benzyl N-cyano-N'-hydroxyguanidine intermediate, which would then cyclize to the corresponding 1,2,4-oxadiazole derivative. The general synthetic strategies towards 1,2,4-oxadiazoles often involve the condensation of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. beilstein-journals.orgnih.gov
Table 2: Examples of 1,2,4-Oxadiazole Synthesis from N-Cyanocarbamate Analogs
| N-Cyanocarbamate Reactant | Product |
| Ethyl N-cyanocarbamate | 3-Amino-1,2,4-oxadiazol-5(4H)-one |
| S-Methyl N-cyanothiocarbamate | 3-Amino-1,2,4-oxadiazol-5(4H)-one |
Pathways to Imidazolinone Systems
Synthesis of Dihydroquinazolinone Architectures
The synthesis of dihydroquinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, can be achieved through multi-component reactions. While various synthetic strategies exist for the construction of the dihydroquinazolinone scaffold, often involving the condensation of an anthranilamide derivative with an aldehyde or ketone, the direct application of this compound in a one-pot synthesis of dihydroquinazolinones is not extensively documented in readily available scientific literature.
However, the known reactivity of this compound offers potential for its use in such syntheses. In the presence of trimethylsilyl (B98337) chloride (TMSCl), this compound is known to generate an in situ N-silylcarbodiimide. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This highly reactive intermediate is capable of rapidly guanylating a variety of amines at room temperature. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reactivity could theoretically be harnessed in a multi-component reaction with a suitable 2-aminobenzamide (B116534) and an aldehyde to construct the dihydroquinazolinone core. The general concept of three-component reactions for dihydroquinazolinone synthesis, typically involving isatoic anhydride, an amine, and an aldehyde, is well-established. nih.govnih.govorganic-chemistry.orgarkat-usa.orgrsc.org
A hypothetical reaction pathway could involve the initial reaction of the 2-aminobenzamide with the in situ generated carbodiimide (B86325) from this compound, followed by cyclization with an aldehyde. Further research is required to explore and validate this potential application.
Precursor in Agrochemical Synthesis
This compound is recognized as a valuable intermediate in the synthesis of various agrochemicals, particularly herbicides and insecticides. sigmaaldrich.com Its structural framework can be incorporated into larger molecules designed to exhibit specific biological activities against pests and weeds.
One of the key areas of its application is in the development of fungicides. For instance, the benzimidazole (B57391) scaffold is a core component of many effective fungicides. researchgate.netmdpi.comnih.govbiotech-asia.org While direct evidence of this compound as a starting material for commercial benzimidazole fungicides is not prevalent in public literature, its chemical nature as a protected cyanamide makes it a plausible precursor for the formation of the guanidino group present in some of these structures. The synthesis of these fungicides often involves the cyclization of a substituted o-phenylenediamine (B120857) with a cyanogen-containing reagent.
The development of new and effective agrochemicals is an ongoing process, and versatile building blocks like this compound are of significant interest to researchers in this field.
Intermediate in Pharmaceutical and Biologically Active Compound Synthesis
In the pharmaceutical industry, this compound serves as a key building block for the synthesis of biologically active compounds. sigmaaldrich.com Its ability to introduce a protected cyanamide or a guanidinyl group into a molecule is a valuable synthetic transformation. Guanidine-containing compounds are known to exhibit a wide range of pharmacological activities.
The synthesis of various heterocyclic compounds, which are often the core structures of pharmaceuticals, can be facilitated by the use of this reagent. Its role as a stable and reactive intermediate allows for the construction of complex molecular architectures. sigmaaldrich.com The benzyl group can be readily removed under various conditions, revealing the reactive cyanamide functionality for further chemical modifications.
Applications in Materials Science and Polymer Chemistry
The utility of this compound extends beyond organic synthesis into the realm of materials science and polymer chemistry.
Integration into Specialty Polymer Formulations
This compound can be incorporated into the structure of specialty polymers to impart specific properties. While detailed research on the large-scale industrial application of this specific compound in polymer formulations is not widely published, its functional groups suggest potential for use as a monomer or a modifying agent.
The presence of the cyano and carbamate (B1207046) functionalities could potentially enhance properties such as thermal stability, adhesion, or chemical resistance of the resulting polymer. For instance, it could be explored as a comonomer in the synthesis of polyamides or polyurethanes, where the cyanocarbamate moiety could introduce unique intermolecular interactions, influencing the macroscopic properties of the material. Further research in this area could uncover novel applications for this versatile compound in the development of advanced materials.
Contributions to Advanced Analytical Chemistry Methodologies
In the field of analytical chemistry, the development of sensitive and selective methods for the detection and quantification of various analytes is crucial. Reagents that can react specifically with a target functional group to produce a readily detectable derivative are of high value.
Reagent in Chemical Detection and Quantification Research
This compound has potential as a derivatization reagent in analytical chemistry, particularly for the analysis of amines via chromatography. sigmaaldrich.comsigmaaldrich.com Derivatization is a common strategy to enhance the detectability of analytes that lack a strong chromophore or fluorophore, or to improve their chromatographic behavior. researchgate.netnih.govnih.govresearchgate.net
Given its reactivity towards amines to form guanidines, sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com this compound could be used to "tag" amine-containing analytes. The resulting guanidine (B92328) derivative would have different physicochemical properties, such as increased polarity or the potential for enhanced detection by specific detectors. While many derivatization reagents for amines are commercially available and widely used, researchgate.netnih.gov the unique reactivity of this compound could offer advantages in specific applications, such as in complex biological matrices where selectivity is paramount. Further research is needed to develop and validate analytical methods based on this reagent.
Role in Environmental Monitoring Research Pertaining to Chemical Pollutants
This compound, also known by its synonym Looper Reagent, has been identified as a compound with applications in the field of environmental monitoring. chemimpex.com Specifically, it is utilized in research focused on the assessment of chemical pollutants, particularly those originating from agricultural runoff. chemimpex.com Its role in this context is primarily as a reagent in various analytical methods designed to detect and quantify other chemical compounds within complex environmental samples. chemimpex.comchemimpex.com
The utility of this compound in this area of research stems from its chemical properties that facilitate the identification and measurement of specific pollutants. chemimpex.com While detailed, publicly available research on its specific targets and methodologies is limited, its application is noted in the broader context of mitigating environmental risks associated with agricultural chemicals. chemimpex.com The compound's function as an analytical reagent suggests its use in derivatization or as a component in colorimetric or other detection techniques, which are crucial for laboratory-based quality control and environmental sample analysis. chemimpex.comchemimpex.com
Further research is required to fully elucidate the specific mechanisms and range of pollutants for which this compound is an effective monitoring tool. However, its acknowledged use in environmental science underscores the ongoing search for novel reagents to improve the detection and management of chemical contaminants in the environment. chemimpex.com
| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Application in Environmental Monitoring |
| This compound | Looper Reagent, Potassium N-cyanocarbamic acid | 50909-46-1 | C₉H₇KN₂O₂ | Reagent in analytical methods for assessing chemical pollutants from agricultural runoff. chemimpex.com |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Elucidation of Reaction Intermediates and Products
Spectroscopic methods are fundamental in determining the structure and purity of chemical compounds.
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) would be critical for accurately determining the molecular weight of Potassium benzyl (B1604629) cyanocarbamate and confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) would likely be used to generate ions of the compound. The high mass accuracy of HRMS allows for the confident identification of the molecular formula, distinguishing it from other compounds with the same nominal mass. It also serves as a powerful tool for assessing the purity of a sample by detecting the presence of any impurities.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the case of Potassium benzyl cyanocarbamate, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N), carbonyl (C=O), and C-O single bonds, as well as the aromatic C-H and C=C bonds of the benzyl group. The positions and intensities of these bands would provide clear evidence for the presence of these functional groups. IR spectroscopy can also be used to monitor the progress of reactions involving this compound by observing the appearance or disappearance of key functional group peaks.
Chromatographic Separation and Analysis Techniques for Complex Mixtures
Chromatographic techniques are essential for separating and quantifying the components of a mixture.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purification of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be developed to separate the compound from starting materials, byproducts, and other impurities. A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good separation. A UV detector would be used for detection, as the benzyl group is chromophoric. This method would be crucial for determining the purity of synthesized batches and for isolating the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
While this compound itself is a salt and therefore not sufficiently volatile for standard GC-MS analysis, this technique would be invaluable for analyzing any volatile components present in a reaction mixture where it is used or synthesized. For instance, it could be used to identify and quantify volatile starting materials, solvents, or byproducts. Derivatization techniques could potentially be employed to convert the cyanocarbamate into a more volatile form, although this is less common for this type of compound.
Future Research Directions and Translational Perspectives
Exploration of Unprecedented Reactivity and Novel Synthetic Transformations
The established reactivity of Potassium benzyl (B1604629) cyanocarbamate, particularly its role in the guanylation of various amines when used with TMSCl, serves as a foundation for exploring new synthetic frontiers. sigmaaldrich.comsigmaaldrich.com Future research will likely focus on unlocking unprecedented chemical behaviors and developing novel transformations that expand its synthetic utility.
One promising area is the investigation of its ambident nucleophilic character. The cyanocarbamate anion possesses multiple reactive sites, and selective reactions at the nitrogen, oxygen, or nitrile moieties could lead to a diverse array of products. Research could explore its reactions with a wider range of electrophiles under various conditions to control the regioselectivity and access new molecular scaffolds.
Furthermore, the generation of transient, highly reactive intermediates from Potassium benzyl cyanocarbamate is a key area of interest. Inspired by the reactivity of related benzyl potassium species which can form carbene-like intermediates when reacting with carbon monoxide, studies could investigate whether the cyanocarbamate derivative can be induced to form analogous reactive species. nih.gov Such intermediates could participate in novel cyclization or insertion reactions, providing rapid access to complex molecular architectures.
| Proposed Research Area | Potential Transformation | Expected Outcome |
| Ambident Reactivity | Selective Alkylation/Acylation | Controlled synthesis of N- or O-functionalized cyanocarbamates. |
| Cycloaddition Reactions | [3+2] or [4+2] Cycloadditions | Formation of novel heterocyclic compounds. |
| Reactive Intermediates | Generation of Carbene/Nitrene-like Species | Access to complex polycyclic systems via intramolecular reactions. |
| Decarboxylative Chemistry | Metal-catalyzed Decarboxylative Coupling | Formation of novel C-N or C-C bonds. |
Development of Sustainable and Green Chemistry Approaches in Synthesis and Application
The principles of green chemistry are paramount for modern chemical synthesis. Future efforts concerning this compound will undoubtedly focus on developing more sustainable and environmentally benign methods for its production and use.
Current synthetic routes can be evaluated for their environmental impact, focusing on reducing the use of hazardous solvents and reagents. An approach analogous to the sustainable synthesis of benzyl phosphonates, which utilizes Polyethylene Glycol (PEG-400) as a recyclable, non-toxic solvent and a simple potassium salt catalyst, could be adapted. frontiersin.org This would avoid volatile and toxic organic solvents, aligning with green chemistry goals. frontiersin.org Research into solvent-free reaction conditions or the use of deep eutectic solvents could further enhance the green credentials of its synthesis.
In its application, particularly in agrochemicals, future research could focus on designing derivatives with enhanced biodegradability and reduced environmental persistence, thereby minimizing ecological impact. chemimpex.com
| Green Chemistry Principle | Current Approach (Assumed) | Proposed Sustainable Approach |
| Safer Solvents | Use of volatile organic solvents (e.g., THF, MeCN). frontiersin.org | Use of benign and recyclable solvents like PEG-400 or water. frontiersin.org |
| Catalysis | Potential use of stoichiometric reagents. | Development of efficient catalytic systems (e.g., KI/K2CO3) to minimize waste. frontiersin.org |
| Atom Economy | Multi-step syntheses with potential for by-product formation. | Designing syntheses with higher atom economy, such as cycloaddition or insertion reactions. |
| Energy Efficiency | Reactions may require heating or cooling. | Development of reactions that proceed efficiently at room temperature. frontiersin.org |
Integration with Automated Synthesis and Flow Chemistry Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.gov Integrating the synthesis and reactions of this compound into automated and flow chemistry platforms represents a significant translational perspective.
Flow chemistry is particularly well-suited for handling reactive intermediates and exothermic reactions, which may be relevant for the novel transformations proposed for this compound. The precise control over reaction parameters (temperature, pressure, residence time) in a flow reactor can lead to higher yields, improved selectivity, and safer operating conditions. nih.gov For instance, the guanylation reaction, a key application, could be adapted to a continuous process, allowing for on-demand production of the desired products with minimal manual intervention.
Automated platforms can accelerate the exploration of new reaction conditions and the synthesis of derivative libraries for screening in pharmaceutical and agricultural applications. chemimpex.com This high-throughput approach can significantly shorten the discovery and development timeline for new bioactive molecules derived from this compound.
Advanced Theoretical Modeling for Predictive Chemical Synthesis Design
Computational chemistry and theoretical modeling are indispensable tools for modern chemical research. Applying these methods to this compound can provide deep mechanistic insights and guide the design of new experiments, saving time and resources.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate the detailed mechanism of its known reactions, such as the TMSCl-mediated guanylation. sigmaaldrich.com
Predict the feasibility and outcomes of the proposed novel transformations.
Investigate the structure and reactivity of transient intermediates that are difficult to detect experimentally. nih.gov
Model the interaction of its derivatives with biological targets, aiding in the rational design of new pharmaceutical agents or agrochemicals.
Existing computational data, such as predicted Collision Cross Section (CCS) values, already provide a starting point for understanding its physicochemical properties. uni.lu By building more sophisticated models, researchers can create a predictive framework to accelerate the discovery of new reactions and applications for this versatile compound.
| Computational Method | Application to this compound | Research Question Addressed |
| Density Functional Theory (DFT) | Reaction mechanism elucidation. | What is the lowest energy pathway for the guanylation reaction? |
| Molecular Dynamics (MD) | Simulating interactions with solvents or biological targets. | How does the compound orient itself in a binding pocket of an enzyme? |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives. | Which substituents will enhance the herbicidal or pharmaceutical activity? |
| Ab initio calculations | Predicting spectroscopic properties of transient intermediates. | What would the NMR or IR spectrum of a proposed reactive intermediate look like? |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Potassium Benzyl Cyanocarbamate, and how can reaction conditions be systematically optimized?
- Methodology : Orthogonal experimental design is recommended to evaluate variables such as temperature, molar ratios, and catalyst loading. For example, analogous benzylation reactions (e.g., benzyl chloride with indole derivatives) use anhydrous potassium carbonate as a base under reflux conditions . Oxidation studies with potassium permanganate (KMnO₄) suggest controlling acidity (e.g., sulfuric acid) and reaction time to minimize side products . Statistical tools like factorial design can isolate critical parameters, as demonstrated in toluene benzylation studies .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodology : Combine analytical techniques such as:
- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., carbamate and cyanide moieties).
- Mass spectrometry (MS) for molecular weight verification (214.26 g/mol, per CAS data) .
- HPLC with UV detection to assess purity (>99.5% achievable via orthogonal methods, as shown in benzoic acid synthesis) .
Cross-referencing with databases like PubChem ensures consistency in spectral data .
Advanced Research Questions
Q. What reaction mechanisms govern the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct kinetic studies using:
- pH-dependent degradation assays (e.g., monitor hydrolysis via LC-MS).
- Thermogravimetric analysis (TGA) to assess thermal stability.
Analogous carbamates show sensitivity to acidic/basic conditions, requiring inert atmospheres and low-temperature storage (−20°C) to prevent decomposition .
Q. How can researchers resolve discrepancies in reported bioactivity data for benzyl carbamate derivatives?
- Methodology :
- Replicate experiments under standardized conditions (e.g., solvent, cell lines).
- Use orthogonal assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to confirm activity.
- Address data gaps via GreenScreen® assessments , which highlight hazard uncertainties even for structurally related compounds .
Q. What advanced catalytic strategies enhance the enantioselective modification of this compound?
- Methodology : Explore photoelectrochemical asymmetric catalysis, as demonstrated in benzyl C–H bond cyanation. Key steps include:
- Using anthraquinone disulfonate (AQDS) as a photocatalyst.
- Optimizing radical formation rates with additives like trifluoroethanol (TFE) .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Collect residues using dry sand or absorbent pads, followed by disposal as hazardous waste .
Data Interpretation and Optimization
Q. How can researchers optimize the yield of this compound derivatives in multistep syntheses?
- Methodology :
- Apply Design of Experiments (DoE) to identify rate-limiting steps.
- For oxidation steps, KMnO₄ concentration and reaction time are critical (94.8% yield achieved in benzoic acid synthesis under optimized conditions) .
- Monitor intermediates via thin-layer chromatography (TLC) to troubleshoot incomplete reactions.
Biological Applications
Q. What in vitro models are suitable for evaluating the bioactivity of this compound?
- Methodology :
- Antimicrobial assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with MIC (minimum inhibitory concentration) determinations .
- Cancer cell line screens : MTT assays on HeLa or MCF-7 cells to assess cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
